![molecular formula C19H40N4O4S B608429 N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine CAS No. 149756-20-7](/img/structure/B608429.png)
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
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Overview
Description
L 731735 is an inhibitor of farnesyltransferase.
Scientific Research Applications
Synthesis and Structural Analysis
- Improved Synthesis and Crystal Structure : The synthesis of complex compounds, like the title compound, often involves intricate steps like deamination and acetylation. An example is the improved synthesis and crystal structure analysis of a related compound, which was achieved through several synthesis stages, including acetylation and deacetylation (Gotoh, Barnes, & Kováč, 1994).
- Synthesis of Stereospecifically Labelled Homoserine : Research has explored the synthesis of homoserine samples with specific isotopic labeling. This process is crucial for detailed chemical analysis and understanding of molecular structures (Coggiola, Fuganti, Ghiringhelli, & Grasselli, 1976).
Biochemical Applications
- Regulation of Antibiotic Production : Certain derivatives of homoserine play a regulatory role in the biosynthesis of antibiotics in bacteria. For instance, N-(3-oxohexanoyl)-L-homoserine lactone has been identified as a key autoregulator in carbapenem antibiotic production (Bainton et al., 1992).
- Solid-Phase Synthesis of Oligonucleotide Conjugates : L-homoserine has been used in the development of solid-phase methods for synthesizing oligonucleotide conjugates. This highlights its potential in the field of molecular biology and genetics (Stetsenko & Gait, 2001).
- Neoglycopeptide Synthesis : The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine demonstrates its use in creating neoglycopeptides, which are significant in biochemical research (Carrasco, Brown, Serafimova, & Silva, 2003).
Analytical Chemistry and Biochemistry
- Analytical Techniques for Homoserine : Gas-liquid chromatography and other analytical techniques have been developed to measure homoserine levels, underscoring its importance in biochemical analysis (Kirkman, Burrell, Lea, & Mills, 1980).
- Revisiting Quorum Sensing : Discoveries in quorum sensing and the additional chemical and biological functions of related compounds like 3-oxo-N-acylhomoserine lactones offer insights into bacterial communication and biofilm formation (Kaufmann et al., 2005).
properties
CAS RN |
149756-20-7 |
---|---|
Product Name |
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine |
Molecular Formula |
C19H40N4O4S |
Molecular Weight |
420.61 |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12?,13-,14?,15-,16?,17-/m0/s1 |
InChI Key |
LMTIEVNRUFAFPM-AYMFQPPXSA-N |
SMILES |
CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L 731735; L-731735; L731735; L-731,735; L 731,735; L731,735; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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